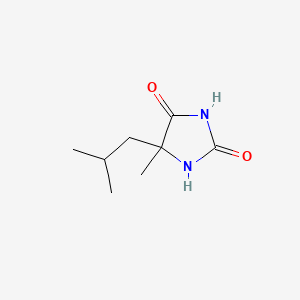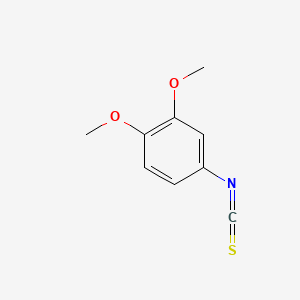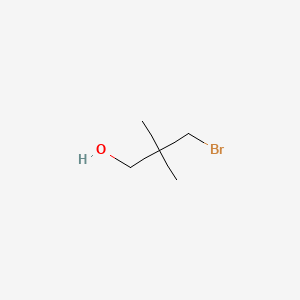![molecular formula C9H12N6O4 B1267111 2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 28279-62-1](/img/structure/B1267111.png)
2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Descripción general
Descripción
2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol (hereafter referred to as 7-ATP) is a heterocyclic compound belonging to the triazole family. It is a versatile molecule with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. In particular, 7-ATP is used as a synthetic intermediate in the synthesis of a variety of biologically active compounds, including antibiotics, antivirals, and anticancer agents. Furthermore, 7-ATP has been studied for its potential applications in the development of new drugs and therapeutics.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol' involves the synthesis of the triazolopyrimidine ring system followed by the attachment of the oxolane ring and hydroxymethyl group.
Starting Materials
4-amino-1,2,3-triazole, 2,4,5-trichloropyrimidine, sodium azide, sodium hydride, formaldehyde, sodium borohydride, acetic anhydride, sulfuric acid, wate
Reaction
Step 1: Synthesis of 7-azido-2,4,5-trichloropyrimidine by reacting 2,4,5-trichloropyrimidine with sodium azide in DMF., Step 2: Reduction of 7-azido-2,4,5-trichloropyrimidine to 7-amino-2,4,5-trichloropyrimidine using sodium hydride in DMF., Step 3: Synthesis of 2-(7-amino-2,4,5-trichloropyrimidin-6-yl)-4,5-dihydro-1H-1,2,4-triazol-3-one by reacting 4-amino-1,2,3-triazole with 7-amino-2,4,5-trichloropyrimidine in DMF., Step 4: Synthesis of 2-(7-amino-2,4,5-trichloropyrimidin-6-yl)-7-hydroxy-4,5-dihydro-1H-1,2,4-triazolo[4,3-b]pyrimidin-3-one by reacting 2-(7-amino-2,4,5-trichloropyrimidin-6-yl)-4,5-dihydro-1H-1,2,4-triazol-3-one with sulfuric acid and water., Step 5: Synthesis of 2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol by reacting 2-(7-amino-2,4,5-trichloropyrimidin-6-yl)-7-hydroxy-4,5-dihydro-1H-1,2,4-triazolo[4,3-b]pyrimidin-3-one with formaldehyde and sodium borohydride in acetic anhydride.
Aplicaciones Científicas De Investigación
7-ATP has been studied for its potential applications in the development of new drugs and therapeutics. For example, 7-ATP has been used as a model compound in the study of the mechanism of action of anticancer drugs. Additionally, 7-ATP has been used to investigate the structure-activity relationship of various biologically active compounds, including antibiotics and antivirals. Furthermore, 7-ATP has been studied for its potential use as a prodrug for the delivery of therapeutic agents across the blood-brain barrier.
Mecanismo De Acción
The mechanism of action of 7-ATP is not fully understood. However, it is believed that 7-ATP may act as an inhibitor of the enzymes involved in the biosynthesis of nucleic acids. In particular, 7-ATP may inhibit the enzyme ribonucleotide reductase, which is responsible for the conversion of ribonucleotides to deoxyribonucleotides. This inhibition may lead to the inhibition of DNA synthesis and cell division, which may result in the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 7-ATP are not fully understood. However, it is believed that 7-ATP may act as an inhibitor of the enzymes involved in the biosynthesis of nucleic acids. In particular, 7-ATP may inhibit the enzyme ribonucleotide reductase, which is responsible for the conversion of ribonucleotides to deoxyribonucleotides. This inhibition may lead to the inhibition of DNA synthesis and cell division, which may result in the death of cancer cells. Additionally, 7-ATP may act as an antioxidant, which may protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-ATP has several advantages for use in laboratory experiments. First, 7-ATP is a relatively stable compound, which makes it suitable for use in a variety of organic synthesis reactions. Additionally, 7-ATP is a relatively inexpensive compound, which makes it cost-effective for use in laboratory experiments. Furthermore, 7-ATP is a versatile compound, which makes it suitable for use in a variety of applications.
However, there are some limitations to using 7-ATP in laboratory experiments. First, 7-ATP is a relatively toxic compound and should be handled with care. Additionally, 7-ATP is a relatively reactive compound and should be stored in an inert atmosphere. Furthermore, 7-ATP can be difficult to purify and may require the use of chromatography or other techniques for purification.
Direcciones Futuras
There are a number of potential future directions for the use of 7-ATP. First, 7-ATP could be used in the development of new drugs and therapeutics, including antibiotics, antivirals, and anticancer agents. Additionally, 7-ATP could be used as a prodrug for the delivery of therapeutic agents across the blood-brain barrier. Furthermore, 7-ATP could be used in the development of new synthetic methods, such as the synthesis of heterocyclic compounds. Additionally, 7-ATP could be used in the study of the structure-activity relationship of various biologically active compounds. Finally, 7-ATP could be used in the development of new materials, such as polymers, for use
Propiedades
IUPAC Name |
2-(7-aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)14-15(13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPTWPVOUPSVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NN(N=C2C(=N1)N)C3C(C(C(O3)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90299840 | |
| Record name | NSC133118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Aminotriazolo[4,5-d]pyrimidin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
CAS RN |
28279-62-1 | |
| Record name | NSC133118 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC133118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90299840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)




![Benzo[b]thiophene-2-carbonyl chloride](/img/structure/B1267047.png)


